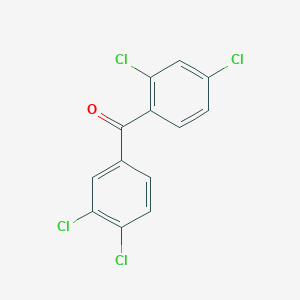
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)-, also known as (2,4-dichlorophenyl)(3,4-dichlorophenyl)methanone, is an organic compound with the molecular formula C13H8Cl4O. This compound belongs to the class of organic compounds known as benzophenones, which are characterized by a ketone attached to two phenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of 2,4-dichlorobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient separation techniques to isolate the desired compound from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dichlorobenzoic acids.
Reduction: Formation of dichlorophenylmethanol.
Substitution: Formation of substituted benzophenones with various functional groups.
Aplicaciones Científicas De Investigación
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzymes, leading to various biological effects. The specific pathways involved depend on the particular application and target of the compound.
Comparación Con Compuestos Similares
Methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- can be compared with other similar compounds such as:
Benzophenone: A simpler structure with two phenyl groups attached to a ketone.
(3,4-Dichlorophenyl)(phenyl)methanone: Similar structure but with only one dichlorophenyl group.
(2,4-Dichlorophenyl)(3,4-dihydro-2(1H)-isoquinolinyl)methanone: Contains an isoquinoline ring instead of a second phenyl group.
The uniqueness of methanone, (2,4-dichlorophenyl)(3,4-dichlorophenyl)- lies in its specific arrangement of dichlorophenyl groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
264870-84-0 |
|---|---|
Fórmula molecular |
C13H6Cl4O |
Peso molecular |
320.0 g/mol |
Nombre IUPAC |
(2,4-dichlorophenyl)-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H6Cl4O/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6H |
Clave InChI |
IOGWMBCCXUSBDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
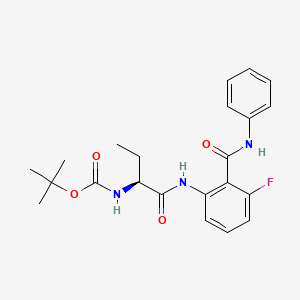
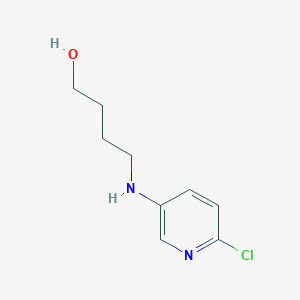
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)

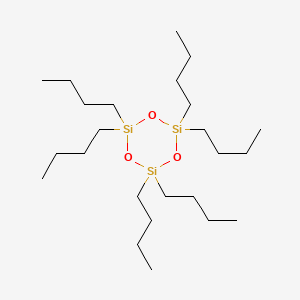
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)




![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
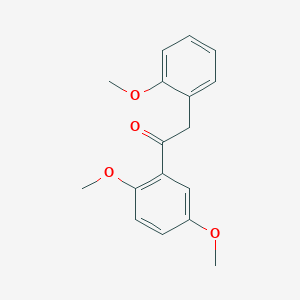
![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)
